molecular formula C9H20N2O B12658442 Urea, N,N'-bis(2-methylpropyl)- CAS No. 1189-23-7

Urea, N,N'-bis(2-methylpropyl)-

Cat. No.: B12658442
CAS No.: 1189-23-7
M. Wt: 172.27 g/mol
InChI Key: IFIDZFJWVZBCCV-UHFFFAOYSA-N
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Description

Urea, N,N'-bis(2-methylpropyl)- (CAS 1189-23-7 and 77464-06-3) is a substituted urea derivative with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atoms of the urea core. Its molecular formula is C₉H₂₀N₂O, and it is characterized by high lipophilicity due to its branched alkyl substituents .

Properties

CAS No.

1189-23-7

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1,3-bis(2-methylpropyl)urea

InChI

InChI=1S/C9H20N2O/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12)

InChI Key

IFIDZFJWVZBCCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

The following table highlights key structural differences between Urea, N,N'-bis(2-methylpropyl)- and related urea compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
Urea, N,N'-bis(2-methylpropyl)- 1189-23-7 C₉H₂₀N₂O Two 2-methylpropyl groups 172.27
Urea, N,N'-bis(2,3-dihydroxypropyl)- 912637-79-7 C₇H₁₆N₂O₅ Two 2,3-dihydroxypropyl groups 208.21
Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl 15194-30-6 C₆H₁₄N₂O₂ Hydroxyethyl and methyl groups 162.19
N,N'-Methylenebis(urea) 13547-17-6 C₃H₈N₄O₂ Methylene-bridged urea groups 132.12

Key Structural Insights

  • Lipophilicity : The 2-methylpropyl groups in the target compound enhance hydrophobicity, making it more soluble in organic solvents compared to hydrophilic derivatives like Urea, N,N'-bis(2,3-dihydroxypropyl)- .
  • Hydrogen Bonding : Compounds with hydroxyl or methyl groups (e.g., Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl) exhibit stronger hydrogen-bonding capacity, influencing their reactivity and solubility .
  • Steric Effects : Branched 2-methylpropyl substituents may hinder intermolecular interactions, reducing crystallinity compared to linear analogs .

Physicochemical Properties

Solubility and Stability

Compound Solubility (Predicted) Stability Notes
Urea, N,N'-bis(2-methylpropyl)- Low in water; high in organics Stable under inert conditions
Urea, N,N'-bis(2,3-dihydroxypropyl)- High in polar solvents Sensitive to oxidation due to -OH
N,N'-Methylenebis(urea) Moderate in water Hygroscopic; prone to hydrolysis

Thermal and Chemical Behavior

  • The target compound’s thermal stability is inferred to be higher than hydrophilic derivatives due to reduced polarity .

Toxicological Considerations

  • Toxicological data for Urea, N,N'-bis(2-methylpropyl)- are scarce. Similar compounds like N,N'-Methylenebis(urea) carry warnings due to insufficient toxicological studies, suggesting caution in handling alkylated ureas .

Biological Activity

Urea, N,N'-bis(2-methylpropyl)-, also known as 1,3-bis(2-methylpropyl)urea, is a urea derivative notable for its dual substitution of nitrogen atoms with 2-methylpropyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including organic synthesis and agrochemicals. This article delves into the biological activity of Urea, N,N'-bis(2-methylpropyl)-, summarizing research findings, case studies, and comparative data.

  • Molecular Formula : C9H20N2O
  • Molecular Weight : 172.27 g/mol
  • CAS Number : 1189-23-7

Biological Activities

Research indicates that Urea, N,N'-bis(2-methylpropyl)- exhibits a range of biological activities:

  • Enzyme Modulation : The compound may influence metabolic pathways by modulating enzyme activities. Specific mechanisms of action remain under investigation but suggest potential interactions with various molecular targets.
  • Antimicrobial Properties : Preliminary studies suggest that Urea, N,N'-bis(2-methylpropyl)- could exhibit antimicrobial effects against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanisms.
  • Plant Growth Regulation : The compound's structural properties may enable it to act as a growth regulator in plants, enhancing growth or resistance to pathogens in agricultural applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential applications of Urea, N,N'-bis(2-methylpropyl)-:

Compound NameMolecular FormulaUnique Features
Urea, N,N'-bis(3-methylphenyl)-C15H16N2OContains phenyl groups; used in organic synthesis
Urea, N,N'-bis(2-chlorophenyl)-C12H16ClN2OContains chlorine; investigated for antimicrobial properties
Urea, N,N''-(2-methylpropylidene)bisC6H14N4O2Exhibits low acute toxicity; used in fertilizers

This table illustrates how Urea, N,N'-bis(2-methylpropyl)- stands out due to its unique substituents that confer distinct chemical reactivity compared to other ureas.

Case Studies and Research Findings

Several studies have explored the biological activities of Urea, N,N'-bis(2-methylpropyl)-:

  • Study on Enzyme Interaction : A study investigated the interaction of the compound with specific metabolic enzymes. Results indicated a potential inhibitory effect on certain enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.
  • Antimicrobial Efficacy : In vitro tests demonstrated that Urea, N,N'-bis(2-methylpropyl)- showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard disc diffusion methods.
  • Plant Growth Promotion : Research conducted on agricultural applications revealed that the compound could enhance plant growth under specific conditions. The study measured growth parameters such as height and biomass accumulation in treated plants compared to controls.

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